Proteolipid protein (139-151) is a peptide fragment derived from Myelin Proteolipid Protein (PLP), a major protein component of the myelin sheath in the central nervous system (CNS). [, , , , , , ] The peptide sequence encompasses amino acids 139 to 151 of the full PLP protein.
Role in Scientific Research: PLP (139-151) is a known autoantigen, meaning it can trigger an immune response against the body's own tissues. [, , , , , , ] This characteristic makes it a valuable tool in studying autoimmune diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis (MS). [1, 4, 7-10, 12, 16, 18, 19, 21, 24-27, 29, 31] Researchers use PLP (139-151) to induce EAE in susceptible animal models, allowing them to study the mechanisms of the disease and test potential therapies.
Proteolipid protein (139-151) is a synthetic peptide derived from myelin proteolipid protein, which is the principal protein component of the myelin sheath in the central nervous system. This peptide, with the sequence HSLGKWLGHPDKF, plays a crucial role in immunological studies, particularly in the context of experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis. The peptide is recognized for its encephalitogenic properties, meaning it can induce immune responses that lead to inflammation and demyelination similar to those observed in multiple sclerosis.
Proteolipid protein (139-151) is sourced from myelin proteolipid protein, predominantly found in oligodendrocytes within the central nervous system. It falls under the classification of peptides and is specifically categorized as an encephalitogenic fragment due to its ability to stimulate immune responses that result in autoimmune pathology.
The synthesis of proteolipid protein (139-151) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. The final product is cleaved from the support and purified through high-performance liquid chromatography.
The peptide can also be synthesized in mutant forms, such as C140S, which replaces cysteine with serine to enhance stability without altering its antigenic properties .
The molecular structure of proteolipid protein (139-151) consists of a linear chain of amino acids that folds into a specific conformation essential for its function as an antigen. The specific arrangement of hydrophobic and hydrophilic residues contributes to its interaction with major histocompatibility complex class II molecules.
Proteolipid protein (139-151) participates in several biochemical reactions, primarily involving its binding to major histocompatibility complex class II molecules on antigen-presenting cells. This interaction is critical for T-cell activation and subsequent immune response.
Proteolipid protein (139-151) acts by binding to major histocompatibility complex class II molecules on antigen-presenting cells, which presents the peptide to CD4+ T cells. This interaction triggers a cascade of immune responses characterized by T-cell activation, proliferation, and cytokine release, particularly interferon-gamma.
Relevant data indicate that this peptide retains its biological activity even after modifications aimed at improving stability .
Proteolipid protein (139-151) is extensively used in scientific research, particularly in immunology and neurobiology:
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2
CAS No.: 898455-02-2